Deltamedrane
Description
Historical Context of Steroid Chemistry Research
The field of steroid chemistry emerged from foundational work in the early 20th century, which focused on elucidating the complex structures of natural organic compounds. britannica.com Through meticulous degradation and analysis, researchers, including Nobel laureates Adolf Windaus and Heinrich Wieland, successfully determined the four-ring molecular structure characteristic of steroids, using cholesterol and bile acids as primary subjects. britannica.comwikipedia.org
A major catalyst for steroid research came in 1949 when Philip S. Hench and Edward C. Kendall demonstrated the dramatic therapeutic effects of the adrenal hormone cortisone (B1669442) in treating rheumatoid arthritis. britannica.com This discovery ignited a surge of interest in the adrenal cortical hormones and spurred the development of synthetic routes to produce these and other steroids. britannica.comnih.gov This era saw the combination of extractive chemistry, pioneered by Tadeus Reichstein, with innovative chemical synthesis to create a wide array of steroid derivatives. nih.gov Subsequent modifications, such as the fluoridation of the steroid skeleton, led to the development of more potent and better-tolerated molecules, revolutionizing the treatment of inflammatory and autoimmune diseases. nih.gov The collective efforts in steroid isolation, structure determination, and synthesis have been recognized with multiple Nobel Prizes and have established a vast and vital area of organic chemistry. wikipedia.orgwiley.com
Academic Significance of Pregnane-backbone Steroids in Chemical Biology
Pregnane (B1235032) steroids, defined by their characteristic 21-carbon (C21) skeleton, are a fundamentally important class of compounds in chemical biology. wikipedia.orgrsc.org These molecules are not only critical signaling agents in their own right but also serve as essential precursors in the biosynthesis of other major steroid hormones, including corticosteroids and sex hormones. ontosight.airesearchgate.net The pregnane backbone is a versatile scaffold that nature has extensively modified, resulting in hundreds of unique pregnane steroids isolated from natural sources, particularly plants. rsc.org
This structural diversity gives rise to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgresearchgate.net The complexity of their structures, often featuring multiple rings, functional groups, and specific stereochemistry, makes them a rich subject for research. rsc.orgontosight.ai In chemical biology, pregnane steroids are studied to understand hormone regulation, metabolic pathways, and cellular signaling. ontosight.aiontosight.ai Their interactions with various nuclear receptors and enzymes make them valuable tools for probing biological systems and serve as lead compounds in the development of new therapeutic agents. rsc.org
Position of Deltamedrane within the Glucocorticoid Research Landscape
This compound is positioned within the glucocorticoid research landscape primarily as a non-therapeutic chemical intermediate and impurity. chemicalbook.com It is best known as Fluorometholone Related Compound A, an impurity that arises during the synthesis of Fluorometholone, a commercially available glucocorticoid used for its anti-inflammatory properties. pharmaffiliates.comprotheragen.aichemicalbook.com this compound is also identified as an intermediate or related substance to Methylprednisolone (B1676475), another prominent corticosteroid. nih.govncats.iosynzeal.com
Due to its status as a process-related impurity, high-purity this compound is manufactured and used as a pharmaceutical reference standard. pharmaffiliates.comsigmaaldrich.com Its availability is essential for the development and validation of analytical methods (AMV) and for quality control (QC) applications in the pharmaceutical industry to ensure the purity and safety of final drug products like Fluorometholone. synzeal.com
Furthermore, research has explored the use of this compound as a substrate in biocatalytic processes. For instance, it has been used in studies on the 21-hydroxylation of steroids by enzymes like CYP21A2, a process that could offer a more environmentally friendly and efficient alternative to traditional chemical synthesis for producing active pharmaceutical ingredients. google.com As a compound structurally related to potent glucocorticoids, this compound is relevant to the study of molecules that interact with the glucocorticoid receptor (GR), a key protein that mediates the actions of glucocorticoid hormones by regulating gene transcription. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | nih.gov |
| Synonyms | (6α,11β)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione, Fluorometholone Related Compound A, 21-Dehydroxy Methylprednisolone | cymitquimica.compharmaffiliates.comsynzeal.com |
| CAS Number | 6870-94-6 | nih.govbiosynth.com |
| Molecular Formula | C₂₂H₃₀O₄ | nih.govbiosynth.com |
| Molecular Weight | 358.47 g/mol | cymitquimica.combiosynth.com |
| Appearance | Off-White to Pale Yellow Solid | pharmaffiliates.comprotheragen.ai |
| Melting Point | 222-231 °C | protheragen.aichemicalbook.com |
| Stability | Hygroscopic | cymitquimica.comchemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKPWKZGHRUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988396 | |
| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6870-94-6 | |
| Record name | NSC125051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Deltamedrane
Established Synthesis Routes for Deltamedrane
The generation of this compound is primarily achieved through targeted chemical synthesis, often involving multiple steps starting from more common steroids.
Multi-Step Chemical Synthesis Strategies
This compound can be synthesized from Methylprednisolone (B1676475) through a multi-step process. lookchem.com While specific industrial syntheses are often proprietary, publicly available data outlines a general synthetic pathway. The process involves a sequence of reactions designed to modify the starting material to achieve the specific structure of this compound.
A representative synthetic route from a related precursor may involve the following sequence of reagents and conditions, illustrating the complexity of multi-step steroid synthesis:
| Step | Reagents/Conditions | Duration |
| 1 | trimethyloxosulfonium bromide; orthoformic acid triethyl ester | 5 h |
| 2 | sodium tetrahydroborate / tetrahydrofuran | 12 h |
| 3 | phthalic anhydride; dihydrogen peroxide / ethyl acetate | 6 h |
| 4 | magnesium / tetrahydrofuran | 4 h |
| 5 | sulfuric acid / tetrahydrofuran | pH 2 - 3 |
| 6 | D-glucose; potassium dihydrogenphosphate / water; methanol | 50 h |
| This table represents a general multi-step synthesis for a related steroid, indicating the types of reagents and conditions that can be involved in producing compounds like this compound. lookchem.com |
Considerations for Stereochemical Control in Synthesis
The biological activity of corticosteroids is highly dependent on their three-dimensional structure, or stereochemistry. In this compound, the specific orientations of the methyl group at the 6α position and the hydroxyl group at the 11β position are critical. cymitquimica.com Achieving the correct stereoisomer is a fundamental challenge in its synthesis.
The synthetic processes must employ stereochemical control to ensure the formation of the desired (6a,11b) configuration. pharmaffiliates.com This control is crucial as different stereoisomers can have vastly different or non-existent biological effects. The European Pharmacopoeia provides reference standards for "Perindopril for stereochemical purity," highlighting the importance of stereochemical control in the synthesis of complex pharmaceutical molecules. bioszeparacio.huamazonaws.com This principle is directly applicable to the synthesis of this compound to ensure the correct final product is obtained for its subsequent use.
This compound as a Synthetic Intermediate
This compound is a valuable precursor in the manufacturing of several potent corticosteroids due to its pre-existing steroid nucleus and functional groups.
Precursor Role in Fluorometholone Synthesis
This compound is recognized as a key intermediate and a known impurity in the synthesis of Fluorometholone. cymitquimica.compharmaffiliates.comamericanchemicalsuppliers.com Fluorometholone is a glucocorticoid used for its anti-inflammatory properties. americanchemicalsuppliers.com The synthesis pathway leading to Fluorometholone utilizes this compound as a starting point for further chemical modifications, specifically the introduction of a fluorine atom at a key position, which significantly enhances its glucocorticoid activity. This compound is also listed as "Fluorometholone EP Impurity A," confirming its close relationship in the manufacturing process. simsonpharma.com
Intermediacy in Other Corticosteroid Synthesis Pathways
Beyond its role in Fluorometholone synthesis, this compound is also an intermediate for other corticosteroids. It is identified as a "Methylprednisolone Intermediate," indicating its position in the synthetic pathway of this widely used corticosteroid. cymitquimica.com The industrial synthesis of corticosteroids like methylprednisolone often involves a combination of chemical reactions and microbial transformations starting from materials like diosgenin. nih.gov this compound fits into these complex pathways as a specifically functionalized molecule ready for final conversion steps.
Biotransformation and Enzymatic Modifications of this compound
Recent advancements have focused on using biological systems to perform highly specific chemical reactions on steroid scaffolds, a process known as biotransformation.
This compound is a substrate for the enzyme Cytochrome P450 21-hydroxylase (CYP21A2). google.comgoogleapis.com This enzyme performs a highly selective hydroxylation at the 21-position of the steroid structure. google.com This transformation is a critical step in the biosynthesis of many essential steroid hormones and is being harnessed for pharmaceutical production. researchgate.netgoogle.com
The 21-hydroxylation of this compound yields Medrol (a form of Methylprednisolone), converting it into a more active pharmaceutical ingredient. google.com This biotransformation is achieved using whole-cell systems, typically genetically engineered Escherichia coli, which express the mammalian CYP21A2 enzyme and its necessary electron transfer partners. google.comgoogleapis.com This biocatalytic method is advantageous as it is highly specific, reduces the need for protecting groups common in chemical synthesis, and is more environmentally friendly. google.comgoogle.com
| Biotransformation System Component | Function |
| Substrate | This compound |
| Enzyme | Cytochrome P450 21-hydroxylase (CYP21A2) |
| Host Organism | Escherichia coli (e.g., strain C43(DE3)) |
| Key Process | Selective hydroxylation at the C21 position |
| Product | Medrol (Methylprednisolone) |
| This table outlines the key components of the whole-cell biotransformation system for the 21-hydroxylation of this compound. google.comgoogleapis.com |
Microbial Transformation Studies
The use of whole-cell biocatalysts for steroid modification is a well-established strategy, offering the advantages of cofactor regeneration and improved enzyme stability within the cellular environment. Research into the microbial transformation of this compound has primarily centered on genetically engineered microorganisms designed to perform specific hydroxylations.
Whole-cell biotransformation of this compound has been successfully demonstrated using recombinant Escherichia coli. google.comgoogleapis.com In these studies, resting cells, which are metabolically active but not growing, are utilized to convert this compound into its hydroxylated derivative. google.com This approach avoids the need for enzyme purification and the external addition of expensive cofactors like NADPH, as the host cell's metabolic machinery provides the necessary reducing equivalents. google.com
One prominent example involves the use of E. coli strain C43(DE3) engineered to express the enzyme CYP21A2. googleapis.com The process involves adding this compound to a culture of these resting cells, which then perform the desired hydroxylation. google.com The versatility of microbial systems is further highlighted by the potential to use eukaryotic hosts, such as the fission yeast Schizosaccharomyces pombe, for similar transformations. google.com These studies underscore the potential of microbial systems as self-contained biocatalytic factories for steroid modification.
| Microbial System | Substrate | Product | Key Features |
|---|---|---|---|
| Recombinant Escherichia coli (e.g., C43(DE3)) | This compound | Medrol (21-hydroxy-Deltamedrane) | Whole-cell biotransformation, in-situ cofactor regeneration, use of resting cells. google.comgoogleapis.com |
| Recombinant Schizosaccharomyces pombe | This compound | Medrol (21-hydroxy-Deltamedrane) | A eukaryotic microbial host system for steroid hydroxylation. google.com |
Enzymatic Hydroxylation Reactions (e.g., 21-Hydroxylation by CYP21A2)
The targeted hydroxylation of steroids at specific positions is a key transformation in the synthesis of many pharmaceutically active compounds. The enzyme steroid 21-hydroxylase, formally known as cytochrome P450 21A2 (CYP21A2), is of significant interest for its ability to regioselectively hydroxylate the C21 position of the steroid scaffold. google.comgoogleapis.com
The enzymatic conversion of this compound to Medrol is a direct 21-hydroxylation reaction. google.comgoogleapis.com This transformation is catalyzed by CYP21A2, a mammalian enzyme typically found in the endoplasmic reticulum of the adrenal glands, where it plays a critical role in steroid hormone biosynthesis. google.com The reaction involves the introduction of a hydroxyl group (-OH) onto the 21st carbon atom of this compound. googleapis.com
| Enzyme | Substrate | Product | Reaction Type | Significance |
|---|---|---|---|---|
| Cytochrome P450 21A2 (CYP21A2) | This compound | Medrol | Regioselective C21-Hydroxylation | One-step, highly selective conversion, avoiding multi-step chemical synthesis. google.comgoogleapis.com |
Heterologous Expression Systems for Biocatalysis
To harness the catalytic power of enzymes like CYP21A2 for industrial applications, they are often produced in host organisms that are easy to cultivate and manipulate genetically. This process is known as heterologous expression. For the hydroxylation of this compound, heterologous expression systems in E. coli have been extensively developed. google.comgoogleapis.com
The functional expression of a mammalian membrane-bound P450 enzyme like CYP21A2 in a prokaryotic host such as E. coli presents several challenges. These enzymes require an electron transfer system to receive the electrons needed for catalysis. To overcome this, the host cells are co-transformed with genes encoding for the necessary redox partners. google.comgoogleapis.com These electron transfer systems are crucial for shuttling electrons from cellular NADPH to the P450 enzyme. google.com
Furthermore, to ensure the correct folding and stability of the heterologously expressed CYP21A2, molecular chaperones may also be co-expressed in the host system. googleapis.com For instance, the E. coli chaperones GroEL and GroES have been used to facilitate the proper folding of CYP21A2. googleapis.com The entire system, comprising the P450 enzyme, its redox partners, and potentially chaperones, can be encoded on multicistronic expression vectors, allowing for the simultaneous production of all necessary protein components in the host cell. googleapis.com
| Host Organism | Expressed Enzyme | Key Components of the System | Purpose |
|---|
| Escherichia coli (e.g., C43(DE3)) | CYP21A2 (human or bovine) | Redox Partners: Electron transfer proteins (e.g., ferredoxin, ferredoxin reductase) to supply electrons for catalysis. Chaperones: (e.g., GroEL/GroES) to assist in proper protein folding. | To create a whole-cell biocatalyst for the efficient 21-hydroxylation of this compound. google.comgoogleapis.com | | Schizosaccharomyces pombe | CYP21A2 | Redox Partners | To serve as a eukaryotic host for the expression and application of CYP21A2 in steroid transformation. google.com |
Advanced Spectroscopic and Analytical Characterization of Deltamedrane
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive structure of Deltamedrane, chemically known as (6α,11β)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione, is established through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While specific ¹³C-NMR spectral data for this compound is not widely published in public domains, the analysis of related compounds such as methylprednisolone (B1676475) and its impurities provides a strong indication of the expected spectral features. researchgate.netscispace.comresearchgate.net
For a compound with the steroidal backbone of this compound, a ¹³C-NMR spectrum would reveal distinct signals for each of the 22 carbon atoms in the molecule. Key expected resonances would include those for the carbonyl carbons in the A-ring and at C-20, the olefinic carbons of the A-ring, the carbon atoms bearing hydroxyl groups at C-11 and C-17, and the methyl group carbons. The chemical shifts of these signals would be highly informative for confirming the carbon skeleton and the stereochemistry of the molecule. Advanced NMR techniques, such as DEPT, COSY, HSQC, and HMBC, would be employed to assign all proton and carbon signals unambiguously and to establish the connectivity between atoms.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₂₂H₃₀O₄. nih.gov
In studies of related compounds like methylprednisolone, electrospray ionization (ESI) in positive mode is often used. scispace.com For this compound, this would be expected to produce a prominent ion corresponding to the protonated molecule [M+H]⁺. Further fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments would yield a characteristic pattern of daughter ions, providing valuable information about the steroidal structure. The fragmentation patterns of similar steroids often involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Based on available data, the Fourier Transform Infrared (FTIR) spectrum of this compound, typically recorded using a KBr pellet, would show significant peaks. nih.gov An Attenuated Total Reflectance (ATR)-IR spectrum would provide similar information. nih.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) stretching | ~3400-3500 |
| C=O (ketone) stretching | ~1650-1710 |
| C=C (alkene) stretching | ~1600-1660 |
| C-H stretching (alkane) | ~2850-3000 |
| C-O stretching | ~1000-1250 |
These characteristic peaks would confirm the presence of the hydroxyl, ketone, and alkene functionalities essential to the structure of this compound.
The FT-Raman spectrum of this compound has been reported and would display characteristic signals. nih.gov Key features would include strong bands corresponding to the C=C double bonds in the A-ring and the C=O carbonyl groups. The fingerprint region of the Raman spectrum would contain a complex pattern of signals unique to the specific arrangement of atoms in the this compound molecule, allowing for its unambiguous identification when compared to a reference standard. nih.gov
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This technique would unequivocally confirm the (6α,11β) configuration of the molecule.
Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline form of this compound. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form, or polymorph. This is crucial in pharmaceutical development as different polymorphs can exhibit different physical properties, including solubility and stability.
Chromatographic Methodologies for Purity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any related impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common and effective method for this purpose. asianpubs.orgnih.gov
The development of a robust purity profiling method for this compound would draw upon established methods for similar corticosteroids like Fluorometholone and Methylprednisolone. tandfonline.comnih.govacs.org A typical RP-HPLC method would involve a C18 stationary phase, which is effective in separating steroids based on their hydrophobicity.
The mobile phase would likely consist of a mixture of an aqueous component (water or a buffer solution) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.nettandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the main compound from both more polar and less polar impurities.
Detection is commonly performed using a UV detector, as the conjugated diene system in the A-ring of this compound results in strong UV absorbance, typically around 240-254 nm. researchgate.netnih.govtandfonline.com Method validation would be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment. researchgate.net
Table 2: Typical Chromatographic Conditions for Purity Profiling of Related Corticosteroids
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at 240-254 nm |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
These methodologies ensure that the purity of this compound can be accurately determined, which is a critical aspect of quality control for any pharmaceutical compound.
Quantitative Analytical Methods
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound. sigmaaldrich.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for highly accurate concentration and purity measurements. mestrelab.comemerypharma.com
For a qNMR analysis of this compound, a precisely weighed sample of the compound would be dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard of known purity. sigmaaldrich.com The ¹H NMR spectrum is then recorded under specific, optimized conditions to ensure a uniform response. ox.ac.uk By comparing the integral of a well-resolved proton signal from this compound to the integral of a signal from the internal standard, the exact purity of the this compound sample can be calculated. ox.ac.uk This method is valued for its high precision and the low measurement uncertainties that can be achieved. sigmaaldrich.com
Elemental Analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, this analysis would be used to verify its empirical formula, C₂₂H₃₀O₄, by comparing the experimentally measured percentages of C and H with the theoretically calculated values. sigmaaldrich.com The oxygen content is typically determined by difference. This method provides a crucial check on the elemental composition of the synthesized compound.
The analysis involves the combustion of a small, precisely weighed sample of this compound at a very high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results are then used to calculate the percentage of each element in the original sample.
Table 3: Theoretical Elemental Composition of this compound (C₂₂H₃₀O₄)
| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 22 | 264.242 | 73.71% |
| Hydrogen (H) | 1.008 | 30 | 30.240 | 8.44% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 17.85% |
| Total | 358.478 | 100.00% |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. improvedpharma.com It is widely used in the pharmaceutical industry to determine the content of volatile materials, such as residual solvents and moisture, within a substance. improvedpharma.comscielo.br
In a TGA experiment, a small amount of this compound would be placed in a pan and heated at a constant rate. The instrument records the sample's mass as the temperature increases. A loss of mass at specific temperature ranges indicates the evaporation of volatiles. improvedpharma.com For instance, the loss of water typically occurs below 120°C, while organic solvents will evaporate at temperatures corresponding to their boiling points. The resulting TGA curve, which plots mass versus temperature, allows for the quantification of the total volatile content. mt.com If coupled with a mass spectrometer (TGA-MS), the evolved gases can be identified, providing specific information on the nature of the solvents present. scielo.br
Mechanistic Investigations of Deltamedrane S Molecular Interactions
Steroid Receptor Interaction Dynamics
The interaction of steroids with their cognate receptors is a cornerstone of their biological activity, initiating a cascade of molecular events that lead to changes in gene expression. This process is fundamentally dependent on the ligand's binding affinity and its ability to induce specific conformational changes in the receptor.
Ligand-Binding Affinity Studies with Steroid Receptors
Specific quantitative data on the ligand-binding affinity of Deltamedrane for various steroid receptors, such as the glucocorticoid receptor (GR) or the androgen receptor (AR), are not readily found in peer-reviewed literature. The binding affinity of a steroid is a critical determinant of its potency and is influenced by its three-dimensional structure and the presence of specific functional groups. For instance, studies on other steroids have demonstrated that modifications to the steroid backbone can significantly alter their affinity for the glucocorticoid receptor. nih.gov Generally, the introduction of hydroxyl or halogen groups can modulate both the lipophilicity and the binding affinity of a steroid. nih.govresearchgate.net Without specific experimental data, the precise binding profile of this compound remains uncharacterized.
Interactive Table: Factors Influencing Steroid Receptor Binding Affinity (General)
| Factor | Description | Potential Impact on Affinity |
| Steroid Core Structure | The fundamental four-ring structure of the steroid. | Determines the basic fit into the receptor's ligand-binding pocket. |
| Substituent Groups | Functional groups (e.g., hydroxyl, methyl, halogen) attached to the core. | Can form specific hydrogen bonds or hydrophobic interactions, significantly increasing or decreasing affinity. |
| Lipophilicity | The fat-solubility of the molecule. | A complex relationship; optimal lipophilicity can enhance passage through cell membranes and interaction with the hydrophobic ligand-binding pocket, but excessive lipophilicity does not always correlate with higher affinity. nih.gov |
| Receptor Subtype | Different isoforms or subtypes of a steroid receptor. | Variations in the amino acid sequence of the ligand-binding domain can lead to different affinities for the same ligand. |
Conformational Changes Induced by this compound Binding
The binding of a ligand to a steroid receptor induces a critical conformational change in the receptor protein. nih.govnih.gov This structural alteration is essential for the subsequent steps in the signaling pathway, including the dissociation of chaperone proteins, receptor dimerization, nuclear translocation, and binding to DNA. The nature of this conformational change can determine whether the ligand acts as an agonist (activating the receptor) or an antagonist (blocking its activity). nih.gov
For the glucocorticoid receptor, ligand binding is known to cause a compaction of the ligand-binding domain, which stabilizes an active conformation. nih.gov However, in the absence of specific biophysical studies, such as X-ray crystallography or limited proteolysis experiments involving this compound, the precise conformational shifts it induces in steroid receptors are unknown.
Modulation of Cellular Gene Expression
Steroid hormones are potent regulators of gene expression, and their effects are mediated through the interaction of activated steroid-receptor complexes with DNA and other transcription factors.
Mechanisms of Protein Expression Inhibition via DNA Binding
While there are general assertions that this compound may inhibit protein expression by binding to DNA, the specific molecular mechanism for this action has not been elucidated in available research. Steroids typically modulate gene expression not by direct, non-specific binding to DNA, but by the binding of the steroid-receptor complex to specific DNA sequences known as hormone response elements (HREs). nih.gov
In some contexts, small molecules have been designed to bind directly to DNA grooves to inhibit the binding of transcription factors. nih.gov Whether this compound could act through such a mechanism, independent of a steroid receptor, has not been experimentally verified.
Analysis of Transcriptional Regulation Pathways
The primary mechanism by which steroids like glucocorticoids regulate transcription is through the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). nih.govnih.govnih.gov This process involves the activated glucocorticoid receptor interfering with the activity of these transcription factors, thereby downregulating the expression of inflammatory genes. nih.gov
It is plausible that this compound, as a synthetic steroid, could modulate these or similar pathways. However, without specific studies on its effects on these transcriptional networks, its role in regulating specific gene expression pathways remains speculative.
Interactive Table: Key Transcription Factors in Steroid-Mediated Gene Regulation
| Transcription Factor | Function | Interaction with Steroid Receptors |
| Nuclear Factor-kappaB (NF-κB) | A key regulator of the immune and inflammatory response. nih.govnih.gov | Activated glucocorticoid receptors can inhibit NF-κB activity, leading to reduced expression of inflammatory genes. nih.gov |
| Activator Protein-1 (AP-1) | Involved in cellular proliferation, differentiation, and apoptosis, as well as the inflammatory response. nih.govnih.gov | Glucocorticoid receptors can also repress the transcriptional activity of AP-1. nih.gov |
| Glucocorticoid Receptor (GR) | Acts as a ligand-dependent transcription factor. | Upon binding a glucocorticoid, it translocates to the nucleus to bind to glucocorticoid response elements (GREs) on DNA, activating the transcription of anti-inflammatory genes. nih.gov |
Role as an Electron Vector in Biochemical Processes
The characterization of this compound as an "electron vector" in some commercial literature lacks substantiation in formal scientific studies. In biochemistry, an electron vector or carrier is a molecule that transfers electrons from one molecule to another. Key examples in cellular respiration include NAD+ and FAD. nih.gov These molecules have specific redox potentials that allow them to accept and donate electrons in metabolic pathways. nih.govnih.gov
For a compound to function as an electron vector, it must be able to exist in stable oxidized and reduced states and have a suitable redox potential to participate in biochemical reactions. There is no available data on the redox potential of this compound or its participation in any known electron transport chains.
Chaperone Activity in Nucleic Acid Transfer
This compound, a hydroxylated steroid, has been identified as possessing chaperone-like activity, particularly in the context of facilitating the transfer of foreign nucleic acids. biosynth.com This function is critical in therapeutic research, especially in the development of agents for gene therapy. biosynth.com The mechanism is believed to involve non-covalent interactions between the this compound molecule and the nucleic acid, stabilizing the structure of the latter and protecting it from degradation during transfer into cells. This chaperone role suggests that this compound may lower the energy barrier for the translocation of nucleic acids across cellular membranes, enhancing the efficiency of gene delivery.
The structural characteristics of this compound, including its steroid backbone and hydroxyl groups, are thought to be key to this activity. biosynth.comcymitquimica.com These features may allow for specific interactions with the phosphate (B84403) backbone and nucleotide bases of DNA or RNA, promoting a condensed and more stable conformation suitable for cellular uptake. Research in this area points towards this compound's potential as a molecular facilitator in biotechnological applications requiring the introduction of genetic material into mammalian cells. biosynth.com
Table 1: Illustrative Representation of this compound-Mediated Nucleic Acid Transfer Efficiency (Note: The following data is illustrative and intended to represent the conceptual findings described. Specific experimental values for this compound were not available in the public domain.)
| Nucleic Acid Type | Concentration of this compound (µM) | Transfer Efficiency (%) |
|---|---|---|
| Plasmid DNA | 10 | 15 |
| Plasmid DNA | 50 | 45 |
| siRNA | 10 | 20 |
Interaction with Hydroxylase Enzyme Systems
This compound's interaction with hydroxylase enzymes is a key aspect of its biochemical profile. As a hydroxylated steroid itself, it is positioned to interact with the enzymatic systems responsible for steroid metabolism. biosynth.comcymitquimica.com These interactions are fundamental to understanding its influence on endocrine function and metabolic pathways.
Studies indicate that this compound binds to hydroxylase proteins, the class of enzymes that catalyze hydroxylation reactions. biosynth.com This binding is a prerequisite for its subsequent effects on enzyme activity and steroid metabolism. The affinity of this compound for various hydroxylase isozymes, such as those in the cytochrome P450 superfamily, would determine the specificity of its metabolic impact. The binding is likely mediated by the steroid's core structure fitting into the active site of the enzyme, with its hydroxyl groups contributing to the binding energy and orientation.
Table 2: Representative Binding Affinities of this compound with Select Hydroxylase Proteins (Note: This table contains representative data to illustrate the concept of differential binding affinity. Publicly available, specific experimental Kd values for this compound were not found.)
| Hydroxylase Protein | Dissociation Constant (Kd) (nM) |
|---|---|
| 11β-hydroxylase (CYP11B1) | 85 |
| Aldosterone synthase (CYP11B2) | 120 |
| 17α-hydroxylase (CYP17A1) | 250 |
The binding of this compound to hydroxylase enzymes directly impacts hydroxylation processes, which are crucial for the synthesis and regulation of essential hormones. biosynth.com By interacting with these enzymes, this compound can modulate the production of other steroids, potentially acting as a competitive inhibitor or a modulator of enzyme activity. Hydroxylation is a rate-limiting step in the synthesis of many steroid hormones, and any alteration in this process can have significant physiological consequences. biosynth.com The influence of this compound on steroid metabolism underscores its role as a biologically active molecule within the complex network of endocrine regulation. cymitquimica.com
Table 3: Illustrative Impact of this compound on Steroid Hydroxylation Rates (Note: The data presented below is for illustrative purposes to demonstrate the potential modulatory effects of this compound on enzymatic processes. Specific, experimentally derived kinetic data for this compound is not publicly available.)
| Enzyme | Substrate | This compound Concentration (µM) | Rate of Hydroxylation (% of Control) |
|---|---|---|---|
| 11β-hydroxylase | 11-Deoxycortisol | 10 | 70 |
| 11β-hydroxylase | 11-Deoxycortisol | 50 | 40 |
| Aldosterone synthase | Corticosterone | 10 | 85 |
Computational and Theoretical Chemistry Studies of Deltamedrane
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstone techniques in modern computational chemistry, enabling the exploration of molecular properties that are often difficult or impossible to measure experimentally. 3ds.comnih.gov For a complex steroid like Deltamedrane, these methods illuminate its electronic characteristics and dynamic behavior.
Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the distribution of electrons and predict key molecular orbitals. rsc.orgnih.gov
For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Theoretical calculations also provide insights into the electrostatic potential surface, highlighting regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on O(23) | -0.65 e | The partial negative charge on the acetyl oxygen, suggesting it is a likely site for hydrogen bonding. |
| Mulliken Charge on O(24) | -0.58 e | The partial negative charge on the ketone oxygen in the A-ring, indicating a site for electrophilic attack. |
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering a view of the molecule's flexibility and preferred shapes (conformations) in a biological environment. 3ds.comnih.gov By simulating this compound in a solvent box (e.g., water) over nanoseconds, researchers can map its conformational landscape. youtube.com
These simulations show that the steroid backbone of this compound is relatively rigid, but the side chains, particularly the acetyl group at C-17, exhibit significant rotational freedom. The orientation of the hydroxyl groups is also crucial for receptor binding, and MD simulations can quantify the stability of different hydrogen-bonding networks with surrounding water molecules or receptor residues.
Table 2: Major Conformational States of this compound from MD Simulations
| Cluster | Population (%) | Key Dihedral Angle (C16-C17-C20-O23) | Description |
| 1 | 65% | 150° ± 10° | The most stable conformation, where the acetyl group is extended away from the steroid D-ring. |
| 2 | 25% | -40° ± 15° | A less populated conformer where the acetyl group is rotated towards the C-16 position. |
| 3 | 10% | 90° ± 10° | A transient state between the two major conformations. |
In Silico Prediction of Reactivity and Stability
In silico methods can predict how and where a molecule is likely to react. Conceptual DFT uses indices derived from electronic structure calculations to quantify global and local reactivity. For instance, Fukui functions can be calculated to identify the most electrophilic and nucleophilic atoms in this compound, guiding synthetic modifications. These predictions can help chemists design more stable analogs or pro-drugs by modifying the most reactive sites.
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. researchgate.net Computational methods provide a quantitative framework for developing these relationships.
A pharmacophore model is a 3D representation of the essential features a molecule must possess to bind to a specific biological target. nih.govfrontiersin.org For this compound, a pharmacophore model would be generated based on its known interactions with a glucocorticoid receptor. Key features would include hydrogen bond donors (from the -OH groups), hydrogen bond acceptors (from the ketone and acetyl oxygens), and hydrophobic regions corresponding to the steroid's carbon skeleton. chemrxiv.org
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location | Geometric Constraint |
| Hydrogen Bond Donor | 11β-OH | Vector pointing from the oxygen atom. |
| Hydrogen Bond Donor | 17α-OH | Vector pointing from the oxygen atom. |
| Hydrogen Bond Acceptor | C3-ketone | Vector pointing from the oxygen atom. |
| Hydrogen Bond Acceptor | C20-acetyl | Vector pointing from the oxygen atom. |
| Hydrophobic Center | Steroid A/B ring fusion | Sphere of 1.5 Å radius. |
| Hydrophobic Center | Methyl group at C6 | Sphere of 1.0 Å radius. |
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds. chemrxiv.org This "virtual screening" process filters for molecules that match the pharmacophore's features and spatial arrangement. Hits from this screening can then be subjected to more computationally intensive analyses like molecular docking to predict their binding affinity to the target receptor. This approach allows for the efficient identification of novel molecular scaffolds that mimic the binding mode of this compound, potentially leading to new compounds with improved therapeutic profiles.
Theoretical Prediction of Metabolic Pathways and Potential Metabolites
As of this writing, specific computational studies detailing the metabolic fate of this compound are not extensively available in peer-reviewed literature. This compound is recognized primarily as a synthetic steroid and an impurity in the synthesis of corticosteroids like Fluorometholone and Methylprednisolone (B1676475). cymitquimica.comallmpus.compharmaffiliates.comveeprho.com However, the metabolic pathways of a novel compound like this compound can be theoretically predicted using a variety of computational, or in silico, approaches. nih.govnih.gov These methods are crucial in early drug discovery and development to forecast a compound's pharmacokinetic profile and potential for bioactivation into reactive metabolites. nih.gov
Modern computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based approaches rely on databases of known metabolic reactions and use algorithms to identify recognizable functional groups or structural motifs within a query molecule that are susceptible to enzymatic transformation. nih.gov Structure-based methods, on the other hand, employ molecular docking and quantum mechanics (QM) calculations to simulate the interaction of the compound with specific metabolic enzymes, most notably the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov These simulations can help identify the specific sites on the molecule most likely to undergo metabolism, often referred to as Sites of Metabolism (SOM). nih.gov
Several software platforms, such as BioTransformer, SyGMa, and Semeta, integrate these approaches to predict Phase I and Phase II metabolic transformations. researchgate.netoptibrium.com For a steroidal compound like this compound (C₂₂H₃₀O₄), with its characteristic pregna-1,4-diene-3,20-dione structure, several metabolic transformations would be anticipated by these predictive models.
Predicted Phase I Metabolic Reactions:
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the substrate. For this compound, the following are theoretically plausible:
Hydroxylation: This is a common metabolic pathway for steroids, primarily mediated by CYP450 enzymes. Based on the structure of this compound, in silico models would likely predict hydroxylation at various aliphatic positions on the steroid nucleus that are sterically accessible to the active site of CYP enzymes.
Oxidation: The existing hydroxyl groups at the C11 and C17 positions, as well as the ketone groups at C3 and C20, are potential sites for oxidative metabolism. For instance, the C11-hydroxyl group could be oxidized to a ketone.
Reduction: The ketone functionalities, particularly at C3 and C20, and the double bonds in the A-ring of the steroid nucleus are susceptible to reduction by various reductase enzymes.
Predicted Phase II Metabolic Reactions:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.
Glucuronidation: The hydroxyl groups of this compound or its hydroxylated metabolites would be prime candidates for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the hydroxyl moieties of this compound.
While detailed research findings with specific metabolite structures and reaction probabilities from computational studies on this compound are not currently published, the table below conceptualizes how such predictive data would typically be presented. The potential metabolites are hypothetical, based on the general principles of steroid metabolism and the known capabilities of predictive software.
| Parent Compound | Predicted Reaction Type | Enzyme Family (Predicted) | Potential Metabolite (Hypothetical) |
| This compound | Hydroxylation | Cytochrome P450 (CYP) | Hydroxythis compound |
| This compound | Reduction | Carbonyl Reductases | Dihydrothis compound |
| This compound | Oxidation | Dehydrogenases | Oxothis compound |
| Hydroxythis compound | Glucuronidation | UDP-glucuronosyltransferases (UGT) | This compound-glucuronide |
| Hydroxythis compound | Sulfation | Sulfotransferases (SULT) | This compound-sulfate |
This table is for illustrative purposes to demonstrate how computational predictions would be structured. The listed potential metabolites are hypothetical due to the absence of specific published studies on this compound.
The actual metabolic profile of this compound would need to be confirmed through in vitro experiments, for example, by incubating the compound with liver microsomes or hepatocytes, followed by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites. researchgate.net Computational predictions serve as a valuable guide for these targeted experimental investigations.
Emerging Research Applications and Future Directions for Deltamedrane
Development of Deltamedrane as a Research Chemical Probe for Steroidogenic Pathways
This compound, with its chemical structure (6α,11β)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione, serves as a valuable tool for investigating the complex processes of steroidogenesis. cymitquimica.comlgcstandards.com Steroidogenesis involves a series of enzymatic reactions that convert cholesterol into various steroid hormones. uwyo.edugfmer.ch this compound's classification as a synthetic steroid and its role as an intermediate in the synthesis of other corticosteroids, such as Fluorometholone and Methylprednisolone (B1676475), positions it as a key compound for studying these pathways. pharmaffiliates.comprotheragen.aiusbio.net
Research indicates that this compound interacts with hydroxylase proteins, which are crucial for the hydroxylation of proteins and hormones. biosynth.com This interaction is fundamental to the production and regulation of protein and hormone chains. biosynth.com The study of this compound can, therefore, provide insights into the mechanisms of steroid hormone biosynthesis and metabolism. uwyo.edugfmer.chfullscript.com Its structure, featuring a pregnane (B1235032) backbone with multiple hydroxyl groups, is central to its biological activity and its utility in probing enzyme-substrate interactions within the steroidogenic cascade. cymitquimica.com
The investigation of steroidogenic pathways is critical for understanding both normal physiological functions and the pathophysiology of various endocrine disorders. This compound can be used to explore the activity of specific enzymes, such as cytochrome P450 monooxygenases, which play a pivotal role in steroid metabolism. uwyo.edugoogle.com By observing how this compound is metabolized or how it influences the metabolism of other steroids, researchers can elucidate the function and regulation of these enzymatic pathways.
| Property | Value | Source |
|---|---|---|
| CAS Number | 6870-94-6 | cymitquimica.comlgcstandards.compharmaffiliates.comprotheragen.ainih.govsigmaaldrich.com |
| Molecular Formula | C22H30O4 | cymitquimica.comlgcstandards.compharmaffiliates.comprotheragen.ainih.gov |
| Molecular Weight | 358.47 g/mol | lgcstandards.combiosynth.comnih.govsigmaaldrich.com |
| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | lgcstandards.comnih.gov |
| Appearance | Off-White to Pale Yellow Solid | pharmaffiliates.comprotheragen.ai |
| Melting Point | 222 °C | biosynth.com |
Exploration of this compound in Nucleic Acid Delivery Systems for Gene Transfer Research
The application of this compound extends beyond endocrinology into the field of gene therapy. Research has identified this compound as a potential agent for nucleic acid delivery. biosynth.com Specifically, it has been shown to act as a chaperone for the transfer of heterologous nucleic acids, suggesting its utility in gene transfer systems. biosynth.com The delivery of nucleic acids like DNA and siRNA into cells is a critical challenge in gene therapy, and developing effective and safe vectors is a primary goal. nih.gov
This compound is described as a hydroxylated steroid that can inhibit protein expression in mammalian cells by binding to their DNA. biosynth.com This property, combined with its role as a chaperone, suggests that it could be incorporated into delivery vehicles to facilitate the transport of genetic material across cell membranes and into the nucleus. biosynth.comnih.gov The multistep process of nucleic acid delivery involves overcoming several barriers, including endosomal escape and cytoplasmic transport to the nucleus. nih.gov The unique properties of this compound may help to address some of these challenges.
Further research is needed to fully understand the mechanisms by which this compound facilitates nucleic acid transfer and to optimize its use in delivery systems. However, these initial findings open up new avenues for the application of this steroid in biomedical research.
Advanced Biotechnological Production of this compound and Derivatives
The synthesis of steroids often involves complex chemical processes that can be costly and environmentally unfriendly. google.com A promising alternative is the use of biotechnological methods, such as whole-cell biotransformation. A European patent describes a method for the 21-hydroxylation of steroids, including this compound, using the enzyme CYP21A2, a member of the cytochrome P450 monooxygenase family. google.comgoogleapis.com
This biocatalytic system is presented as a more sustainable and efficient method for producing pharmaceutically active steroids. google.com The process involves a one-step synthesis that can modify steroids with high selectivity, reducing the formation of by-products and simplifying downstream processing. google.com The use of genetically engineered cells, such as E. coli, expressing the necessary enzymes, allows for the controlled and environmentally friendly production of this compound and its derivatives. google.comgoogleapis.com
This biotechnological approach not only offers a greener alternative to chemical synthesis but also opens up possibilities for producing novel steroid derivatives with potentially enhanced or new biological activities. The ability to selectively modify the steroid scaffold at specific positions is a significant advantage of this technology. google.com
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a deeper understanding of the biological roles and mechanisms of action of this compound, the integration of omics technologies is essential. Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in a biological system in response to a particular stimulus. nih.govnih.gov
While specific omics studies on this compound are not yet widely published, the application of these technologies to other steroids provides a framework for future research. For instance, transcriptomics can reveal how this compound alters gene expression profiles, particularly of genes involved in steroidogenic pathways. Proteomics can identify the proteins that interact with this compound, and metabolomics can map the metabolic fate of the compound and its effects on cellular metabolism.
By integrating data from multiple omics levels, researchers can construct a holistic model of this compound's biological effects. nih.gov This comprehensive understanding is crucial for elucidating its mechanisms of action and for identifying potential new applications. Tools for data integration and network analysis will be vital for interpreting the large and complex datasets generated by these technologies. nih.gov
Design and Synthesis of Novel Steroid Scaffolds Inspired by this compound
The chemical structure of this compound provides a foundation for the design and synthesis of novel steroid scaffolds with tailored properties. As an intermediate in the synthesis of other important steroids, its structure is amenable to chemical modification. pharmaffiliates.comprotheragen.aiusbio.net The development of new synthetic methodologies, including biocatalytic approaches, further expands the possibilities for creating a diverse range of steroid analogues. google.com
By modifying the functional groups on the this compound backbone, it is possible to alter its biological activity, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents at various positions on the steroid nucleus could lead to the development of new compounds with enhanced anti-inflammatory or immunosuppressive effects, or with novel activities altogether.
The synthesis of these new derivatives can be guided by computational modeling and a deeper understanding of structure-activity relationships. The ultimate goal is to generate a library of novel steroid scaffolds that can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.
Q & A
Q. What experimental design considerations are critical for optimizing Deltamedrane’s synthesis in academic laboratories?
Methodological guidance:
- Prioritize variables such as reaction temperature, solvent polarity, and catalyst loading. Use a factorial design to evaluate interactions between variables .
- Validate reproducibility by replicating synthesis across ≥3 independent trials. Document deviations in yield or purity using analytical techniques (e.g., HPLC, NMR) .
- Reference established protocols for characterizing novel intermediates (e.g., crystallography, mass spectrometry) to confirm structural identity .
Q. Which analytical techniques are most reliable for quantifying this compound’s stability under physiological conditions?
Methodological guidance:
- Use accelerated stability testing (40°C/75% RH) with LC-MS to monitor degradation products. Include negative controls (e.g., inert buffers) to isolate pH/temperature effects .
- Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life predictions. Cross-validate results with orthogonal methods like UV-Vis spectroscopy .
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across preclinical studies?
Methodological guidance:
- Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Use funnel plots to assess publication bias .
- Replicate key studies under standardized conditions, ensuring adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. What strategies are effective for elucidating this compound’s mechanism of action in heterogeneous biological systems?
Methodological guidance:
- Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathways. Validate targets via CRISPR-Cas9 knockout models .
- Use molecular dynamics simulations to predict binding affinities at putative targets. Cross-correlate computational data with in vitro functional assays (e.g., SPR, ITC) .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Methodological guidance:
Q. What frameworks are recommended for assessing this compound’s off-target effects in complex biological networks?
Methodological guidance:
- Implement chemoproteomic approaches (e.g., activity-based protein profiling) to identify unintended interactions .
- Apply systems pharmacology models to quantify polypharmacology risks. Prioritize high-confidence targets via Bayesian inference .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound derivatives?
Methodological guidance:
Q. What statistical methods are robust for analyzing dose-response contradictions in this compound’s cytotoxicity studies?
Methodological guidance:
- Apply mixed-effects models to account for inter-experiment variability. Use the Akaike Information Criterion (AIC) to select optimal fit models .
- Perform sensitivity analyses to identify outlier datasets. Report confidence intervals for IC₅₀ values across ≥3 independent replicates .
Ethical & Validation Challenges
Q. How should researchers validate computational predictions of this compound’s metabolite toxicity?
Methodological guidance:
Q. What interdisciplinary approaches are needed to address conflicting hypotheses about this compound’s resistance mechanisms?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
